N-(4-fluorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
Description
N-(4-FLUOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C25H23FN4O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23FN4O3/c1-25(2)11-19-21(20(32)12-25)22(14-3-9-17(31)10-4-14)30-23(29-19)18(13-27-30)24(33)28-16-7-5-15(26)6-8-16/h3-10,13,22,29,31H,11-12H2,1-2H3,(H,28,33) |
InChI Key |
IVCSLMFOFSHQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)O)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the quinazolinone core: This can be achieved through the reaction of o-aminobenzamides with various reagents such as thiols, which promote the annulation reaction to form the quinazolinone skeleton.
Introduction of the fluorophenyl and hydroxyphenyl groups: These groups can be introduced through substitution reactions, where appropriate fluorinated and hydroxylated precursors are reacted with the quinazolinone core under specific conditions.
Final assembly and purification: The final compound is assembled through additional coupling reactions and purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can be compared with other quinazolinone derivatives, such as:
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Quinazolin-4(3H)-ones: A broad class of compounds with diverse biological activities, including antimalarial, antitumor, and antimicrobial properties.
The uniqueness of N-(4-FLUOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
